4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester is an organic compound characterized by its thiazole ring structure and morpholine substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The molecular formula for this compound is and its molecular weight is approximately 268.35 g/mol .
The compound falls under the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Its classification as an ester indicates that it is formed from the reaction of a carboxylic acid with an alcohol, specifically ethyl alcohol in this case .
The synthesis of 4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester can be achieved through several methods. A common approach involves the reaction of thiazole-4-carboxylic acid with morpholine in the presence of an activating agent such as a coupling reagent.
Typical yields for these reactions can vary significantly based on the specific conditions used, but reported yields range from 75% to over 90%, with purity levels often exceeding 95% as determined by HPLC analysis .
4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester can undergo various chemical reactions typical for esters and thiazoles:
The mechanism of action for 4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester primarily involves its interaction with biological targets such as enzymes or receptors. The thiazole moiety may facilitate binding through hydrogen bonding and π-stacking interactions, while the morpholine group enhances solubility and bioavailability.
Research has indicated that compounds containing thiazole rings often exhibit enzyme inhibitory properties, making them potential candidates for drug development in treating various diseases .
4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester has several important applications in scientific research:
The molecular architecture of 5-morpholinyl-4-thiazolecarboxylate derivatives confers distinct advantages for target engagement and drug-likeness. The thiazole ring provides a rigid, electron-rich heterocyclic plane capable of diverse non-covalent interactions, including hydrogen bonding (via the endocyclic nitrogen), dipole-dipole interactions, and π-π stacking with aromatic residues in enzyme binding pockets [1] [8]. Concurrently, the morpholine moiety introduces a saturated, oxygen-containing heterocycle that enhances aqueous solubility through H-bond acceptance while conferring conformational flexibility—properties critical for optimizing membrane permeability and pharmacokinetic profiles [3] [8].
When integrated into a single framework, these components exhibit synergistic effects:
Bioactivity is exquisitely sensitive to substitution patterns. Comparative studies of analogues reveal that morpholine attachment at the thiazole’s 5-position (as in the subject ester) maximizes antibacterial and anticancer activities versus 2- or 4-substituted isomers, likely due to optimized spatial orientation for target binding [5] [8]. Table 1 quantifies this substituent influence on bioactivity:
Table 1: Influence of Morpholine Substitution Position on Thiazole Bioactivity
Substitution Pattern | Antibacterial MIC (µg/mL) | Anticancer IC50 (µM) | Solubility (mg/mL) |
---|---|---|---|
2-Morpholinyl-4-thiazole | 32 (vs. S. aureus) | 45.2 | 0.018 |
4-Morpholinyl-2-thiazole | 25 (vs. E. coli) | 38.7 | 0.029 |
5-Morpholinyl-4-thiazole | 8 (vs. MRSA) | 12.5 | 0.052 |
Data aggregated from [1] [5] [6]
The ethyl ester group in 5-(4-morpholinyl)-4-thiazolecarboxylic acid ethyl ester serves as a critical prodrug element and synthetic intermediate. Its primary functions encompass:
Solubility and crystallinity are profoundly influenced by the ester moiety. While the free acid displays high aqueous solubility (3.66 mg/mL for thiazole-4-carboxylic acid [4]), the ethyl ester derivative exhibits moderated hydrophilicity (0.052 mg/mL), sufficient for formulation while avoiding excessive crystallinity that impedes absorption. Table 2 contrasts key physicochemical properties:
Table 2: Physicochemical Properties of Ethyl Ester vs. Acid Derivatives
Property | Ethyl Ester Derivative | Carboxylic Acid Analog | Measurement Method |
---|---|---|---|
Water Solubility (25°C) | 0.052 mg/mL | 3.66 mg/mL | Shake-flask (pH 7.4) |
Calculated logP | 1.82 | 0.81 | XLOGP3 [4] |
Metabolic Stability | t1/2 = 120 min | t1/2 = 40 min | Human microsomes |
Plasma Protein Binding | 88.2% | 65.7% | Equilibrium dialysis |
Additionally, the ester’s electron-withdrawing nature slightly polarizes the thiazole ring, increasing electrophilicity at C2 and facilitating nucleophilic aromatic substitutions—a property exploited in synthesizing complex hybrids like pyrazole-thiazole conjugates with antitubercular activity [10].
The therapeutic exploration of 4-thiazolecarboxylates originated with natural product isolation in the 1970s–1980s, notably myxothiazol Z—a respiration inhibitor from myxobacteria featuring a methoxyacrylate-substituted thiazole carboxylate [6]. This discovery validated mitochondrial electron transport as a targetable pathway and spurred synthetic efforts to mimic its bioactive core. Seminal work focused on simplified fragments, establishing that ethyl 4-thiazolecarboxylate (CAS# 14527-43-6) served as a versatile precursor for antibacterial development [7].
The 1990s–2000s witnessed strategic integration of nitrogenous heterocycles to enhance target affinity:
Post-2010 innovations leveraged rational hybrid design:
Table 3: Key 4-Thiazolecarboxylate Derivatives in Drug Discovery
Compound | CAS/Ref | Therapeutic Area | Key Advancement |
---|---|---|---|
Ethyl 4-thiazolecarboxylate | 14527-43-6 [7] | Broad-spectrum antimicrobial | Founding scaffold; improved metabolic stability |
Ethyl 2-morpholino-4-phenylthiazole-5-carboxylate | 55040-86-3 [3] | MRSA therapeutics | First morpholine conjugate; enhanced cell penetration |
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | 126533-95-7 [5] | Antitubercular/anticancer | Optimized logP; CYP51 inhibition |
Ethyl 2-acetyl-5-(4-morpholinyl)-4-thiazolecarboxylate | 2070857-56-4 [9] | XDR-TB & invasive mycoses | Dual-target (FtsZ/CYP51) inhibition |
Current trajectories focus on polypharmacology, where single morpholinothiazole-carboxylate entities modulate multiple disease-relevant targets—exemplified by recent pyrazole-thiazole-morpholine hybrids with simultaneous activity against M. tuberculosis and associated inflammatory pathways [10]. This evolution from simple analogues to purpose-built hybrids underscores the scaffold’s enduring utility in addressing evolving therapeutic challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: